ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of pyridine, thiazole, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions The process begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling through a sulfanyl linkage
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or the thiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding interactions and subsequent changes in molecular conformation or activity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({[3-CYANO-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.
Properties
IUPAC Name |
ethyl 4-[[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-2-(3-methoxypropylamino)-1,3-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S2/c1-4-29-17(27)15-13(25-18(31-15)24-6-5-7-28-3)10-30-16-12(9-23)11(2)8-14(26-16)19(20,21)22/h8H,4-7,10H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQSCTRYWORXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCCCOC)CSC2=C(C(=CC(=N2)C(F)(F)F)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.